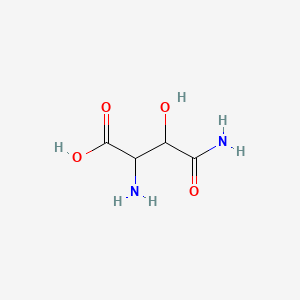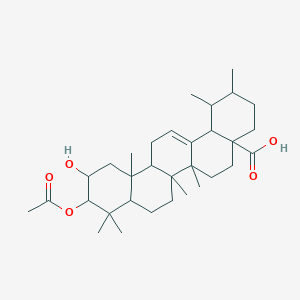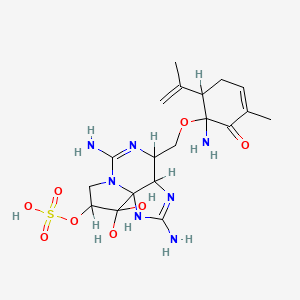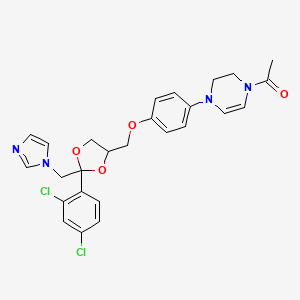![molecular formula C11H14ClN3 B12291236 7-Chloro-5-(1-ethylpropyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B12291236.png)
7-Chloro-5-(1-ethylpropyl)pyrazolo[1,5-a]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Cloro-5-(1-etilpropil)pirazolo[1,5-a]pirimidina: es un compuesto orgánico que pertenece a la clase de las pirazolo[1,5-a]pirimidinas. Estos compuestos son conocidos por su estructura heterocíclica aromática, que consiste en un anillo de pirazol fusionado a un anillo de pirimidina. Este compuesto específico se caracteriza por la presencia de un átomo de cloro en la posición 7 y un grupo etilpropil en la posición 5 .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: La síntesis de 7-Cloro-5-(1-etilpropil)pirazolo[1,5-a]pirimidina típicamente implica la reacción de precursores apropiados de pirazol y pirimidina. Un método común involucra la condensación de 3-aminopirazol con un aldehído o cetona adecuado, seguido de pasos de ciclización y cloración . Las condiciones de reacción a menudo incluyen el uso de solventes como etanol y catalizadores para facilitar el proceso de ciclización .
Métodos de Producción Industrial: La producción industrial de este compuesto puede involucrar rutas sintéticas similares pero a una escala mayor. El proceso se optimiza para mayores rendimientos y pureza, a menudo involucrando reactores de flujo continuo y técnicas avanzadas de purificación .
Análisis De Reacciones Químicas
Tipos de Reacciones: 7-Cloro-5-(1-etilpropil)pirazolo[1,5-a]pirimidina experimenta diversas reacciones químicas, incluyendo:
Oxidación: El compuesto puede oxidarse usando agentes oxidantes como peróxido de hidrógeno o permanganato de potasio.
Reducción: Las reacciones de reducción se pueden llevar a cabo usando agentes reductores como borohidruro de sodio o hidruro de aluminio y litio.
Reactivos y Condiciones Comunes:
Oxidación: Peróxido de hidrógeno en medio ácido o básico.
Reducción: Borohidruro de sodio en etanol o metanol.
Sustitución: Nucleófilos como aminas o tioles en presencia de una base.
Productos Principales:
Oxidación: Formación de los correspondientes óxidos de pirazolo[1,5-a]pirimidina.
Reducción: Formación de derivados de pirazolo[1,5-a]pirimidina reducidos.
Sustitución: Formación de pirazolo[1,5-a]pirimidinas sustituidas con varios grupos funcionales.
Aplicaciones Científicas De Investigación
Química: 7-Cloro-5-(1-etilpropil)pirazolo[1,5-a]pirimidina se utiliza como bloque de construcción en la síntesis de moléculas orgánicas más complejas. Su estructura única permite la creación de diversas bibliotecas químicas para el descubrimiento de fármacos .
Biología: En la investigación biológica, este compuesto se estudia por su potencial como sonda fluorescente debido a sus propiedades fotofísicas. Se puede utilizar en técnicas de imagen para estudiar procesos celulares .
Medicina: El compuesto ha mostrado promesa en la química medicinal como un posible farmacóforo para el desarrollo de fármacos que se dirigen a diversas enfermedades, incluyendo el cáncer y las condiciones inflamatorias .
Industria: En el sector industrial, 7-Cloro-5-(1-etilpropil)pirazolo[1,5-a]pirimidina se utiliza en el desarrollo de materiales avanzados, incluyendo diodos orgánicos emisores de luz (OLED) y otros dispositivos optoelectrónicos .
Mecanismo De Acción
El mecanismo de acción de 7-Cloro-5-(1-etilpropil)pirazolo[1,5-a]pirimidina involucra su interacción con dianas moleculares específicas. En aplicaciones medicinales, puede actuar inhibiendo ciertas enzimas o receptores involucrados en las vías de la enfermedad. Por ejemplo, se ha estudiado por su potencial para inhibir las quinasas dependientes de ciclina, que juegan un papel crucial en la regulación del ciclo celular . La estructura del compuesto le permite unirse a estas dianas, modulando así su actividad y ejerciendo efectos terapéuticos .
Comparación Con Compuestos Similares
Compuestos Similares:
- 3,6-Dinitropirazolo[1,5-a]pirimidina-5,7-diamina
- 5-Amino-3,6-dinitropirazolo[1,5-a]pirimidin-7(4H)-ona
- 5-Cloro-7-[(1-metiletil)amino]pirazolo[1,5-a]pirimidina-3-carbonitrilo
Comparación: En comparación con estos compuestos similares, 7-Cloro-5-(1-etilpropil)pirazolo[1,5-a]pirimidina es única debido a su patrón de sustitución específico, que imparte propiedades químicas y físicas distintas. Por ejemplo, la presencia del átomo de cloro y el grupo etilpropil puede influir en su reactividad e interacción con las dianas biológicas, convirtiéndolo en un compuesto valioso para diversas aplicaciones .
Propiedades
Fórmula molecular |
C11H14ClN3 |
|---|---|
Peso molecular |
223.70 g/mol |
Nombre IUPAC |
7-chloro-5-pentan-3-ylpyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C11H14ClN3/c1-3-8(4-2)9-7-10(12)15-11(14-9)5-6-13-15/h5-8H,3-4H2,1-2H3 |
Clave InChI |
FEVYBQRHEPIDKD-UHFFFAOYSA-N |
SMILES canónico |
CCC(CC)C1=NC2=CC=NN2C(=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl 1-(aminomethyl)-5-azaspiro[2.5]octane-5-carboxylate](/img/structure/B12291155.png)

![2-Methyl-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile](/img/structure/B12291182.png)
![[5,6,12,13-Tetramethoxy-5,6,12,13-tetramethyl-9-(trifluoromethylsulfonyloxy)-4,7,11,14-tetraoxatricyclo[8.4.0.03,8]tetradecan-2-yl] benzoate](/img/structure/B12291183.png)
![1-[[(2S)-4,4-difluoropyrrolidin-2-yl]methyl]piperidine](/img/structure/B12291189.png)



![Carbamic acid, [1-formyl-2-(4-nitrophenyl)ethyl]-, 1,1-dimethylethyl ester, (S)-(9CI)](/img/structure/B12291210.png)


![[4-[[(2S)-2-[[(2S)-2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]-6-(prop-2-enoxycarbonylamino)hexanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate](/img/structure/B12291214.png)
![2-[4-(4-Cyano-3-fluorophenoxy)-3-hydroxy-3-(hydroxymethyl)pyrrolidin-1-yl]sulfonyl-5-(trifluoromethyl)benzonitrile](/img/structure/B12291222.png)
![D-Aspartic acid, N-[(1S)-1,2-dicarboxyethyl]-, rel-](/img/structure/B12291228.png)
